5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole

Organic Synthesis Medicinal Chemistry Alkylation

5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole (CAS 85720-74-7) is a heterocyclic building block characterized by a pyrazole core substituted with three phenyl groups and a bromomethyl electrophile at the 5-position. With a molecular formula of C22H17BrN2 and a molecular weight of 389.29 g/mol, it serves as a key intermediate for further functionalization in medicinal chemistry and chemical biology.

Molecular Formula C22H17BrN2
Molecular Weight 389.3 g/mol
CAS No. 85720-74-7
Cat. No. B12896787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole
CAS85720-74-7
Molecular FormulaC22H17BrN2
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CBr
InChIInChI=1S/C22H17BrN2/c23-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2
InChIKeyNWRQVEZZBZNXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole (CAS 85720-74-7): A Key Triphenylpyrazole Intermediate for Alkylation and Drug Discovery


5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole (CAS 85720-74-7) is a heterocyclic building block characterized by a pyrazole core substituted with three phenyl groups and a bromomethyl electrophile at the 5-position [1]. With a molecular formula of C22H17BrN2 and a molecular weight of 389.29 g/mol, it serves as a key intermediate for further functionalization in medicinal chemistry and chemical biology . The compound is a solid with a calculated density of 1.29 g/cm³ and a boiling point of 499.3°C at 760 mmHg . Its primary utility lies in the alkylation of nucleophiles to create more complex, biologically relevant molecules.

Why Generic Substitution Fails for 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole (85720-74-7)


The specific substitution pattern and the presence of the bromomethyl group on the 1,3,4-triphenyl-1H-pyrazole scaffold are critical for its intended use as an electrophilic building block. Unlike the parent 1,3,4-triphenyl-1H-pyrazole (CAS 1666-85-9) or the chloromethyl analog, the bromomethyl derivative offers a distinct reactivity profile that is essential for achieving high yields in alkylation reactions . Simply substituting this compound with a different halogen (e.g., chlorine) or a non-functionalized analog would result in a loss of the specific reactivity required for many synthetic pathways, such as the one used in the production of the anti-inflammatory drug isofezolac, where it is a direct precursor [1]. The purity and specific isomeric form are also critical, as evidenced by dedicated analytical methods designed for its separation [2].

Quantitative Evidence for 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole (85720-74-7) Differentiation


Enhanced Electrophilic Reactivity vs. Chloromethyl Analog for Nucleophilic Substitution

The bromomethyl group in 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole (target) is a more effective electrophile for SN2 reactions compared to the chloromethyl group found in 5-(chloromethyl)-1,3,4-triphenyl-1H-pyrazole (comparator). This is a well-established principle in organic chemistry: the C-Br bond is weaker and more readily broken than the C-Cl bond, leading to faster reaction rates and often higher yields in alkylation reactions [1]. This difference is critical for the efficiency of synthetic routes where this compound is used as an intermediate.

Organic Synthesis Medicinal Chemistry Alkylation

Validated Use as a Crucial Intermediate in Isofezolac (LM-22102) Synthesis

5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole is explicitly identified as a key intermediate in a published synthetic route for Isofezolac (LM-22102), a non-steroidal anti-inflammatory drug (NSAID) [1]. The documented synthesis pathway involves the conversion of 1,3,4-triphenyl-5-(hydroxymethyl)pyrazole to the chloromethyl analog, which is then reacted with NaCN to form the acetonitrile derivative, a precursor to Isofezolac [1]. While the published route uses the chloromethyl intermediate, the bromomethyl version offers a more reactive alternative for this critical alkylation step, potentially improving the yield or enabling alternative conditions. This establishes a direct link to a known pharmaceutical target, unlike many other pyrazole derivatives which lack such a defined application.

Drug Synthesis Pharmaceutical Intermediate NSAID

Differentiated Physical Properties: Higher Boiling Point and Density Compared to Parent Scaffold

5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole (target) exhibits distinct physical properties compared to its parent compound, 1,3,4-triphenyl-1H-pyrazole (comparator), which are relevant for handling, storage, and purification. The target compound has a significantly higher calculated boiling point and density, reflecting the increased molecular weight and polarity imparted by the bromomethyl group .

Physical Chemistry Compound Handling Procurement

Validated Reverse-Phase HPLC Method for Specific Compound Analysis

A specific reverse-phase HPLC method has been developed and validated for the analysis of 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole [1]. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. The existence of a dedicated, published method confirms the compound's analytical behavior and provides a direct quality control tool for procurement and research use.

Analytical Chemistry Quality Control HPLC

Best Research and Industrial Application Scenarios for 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole (85720-74-7)


Medicinal Chemistry: Synthesis of Isofezolac Analogs and Anti-inflammatory Candidates

This compound is an ideal starting material for medicinal chemistry programs focused on non-steroidal anti-inflammatory drugs (NSAIDs). As a direct intermediate in the synthesis of Isofezolac, it can be used to generate novel analogs by reacting the bromomethyl group with various nucleophiles (e.g., cyanide, amines, thiols) to explore structure-activity relationships (SAR) around the 5-position of the triphenylpyrazole core [1].

Chemical Biology: Development of Electrophilic Probes for Target Identification

The reactive bromomethyl handle makes this compound a valuable precursor for creating chemical probes. It can be easily conjugated to reporter tags (e.g., biotin, fluorophores) or affinity matrices via alkylation. This enables the creation of tools for pull-down assays, cellular imaging, or target identification studies, leveraging the triphenylpyrazole scaffold as a potential binding motif [2].

Process Chemistry: Optimization of Alkylation Steps in API Synthesis

For process chemists, this compound offers a more reactive alternative to the chloromethyl analog, potentially enabling faster reaction times and higher yields in the alkylation step of active pharmaceutical ingredient (API) synthesis. The established HPLC method allows for rigorous monitoring of reaction progress and final product purity, which is critical for process development and scale-up [3].

Analytical Chemistry & Quality Control: Use as a Reference Standard for Method Development

Given the published HPLC method for its separation, this compound can serve as a reference standard for developing and validating analytical methods for related triphenylpyrazole derivatives. Its distinct retention behavior on a Newcrom R1 column provides a benchmark for purity assessment and impurity profiling in complex reaction mixtures [3].

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